![molecular formula C18H17N5O4S B2452544 6-((4-(1H-苯并[d]咪唑-2-基)哌嗪-1-基)磺酰基)苯并[d]恶唑-2(3H)-酮 CAS No. 1209314-38-4](/img/structure/B2452544.png)

6-((4-(1H-苯并[d]咪唑-2-基)哌嗪-1-基)磺酰基)苯并[d]恶唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

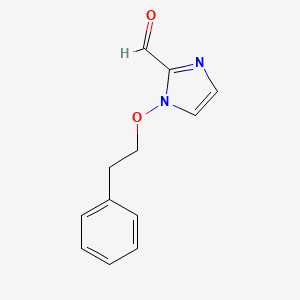

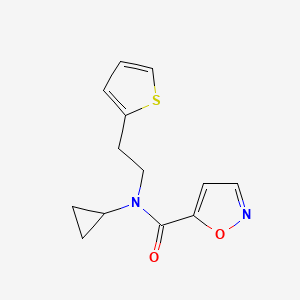

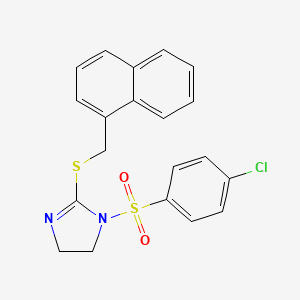

The compound contains several functional groups including a benzimidazole, a piperazine, a sulfonyl group, and a benzoxazole. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Sulfonyl groups are a type of functional group consisting of a sulfur atom bonded to two oxygen atoms and an organic moiety . Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and benzoxazole rings are aromatic and planar, while the piperazine ring is aliphatic and can adopt a chair or boat conformation . The sulfonyl group is typically trigonal planar .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions depending on the conditions. The benzimidazole and benzoxazole rings could participate in electrophilic aromatic substitution reactions . The piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation . The sulfonyl group could potentially be reduced or oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. Generally, benzimidazoles are solid at room temperature and have high melting points . Piperazines are typically liquids or low-melting solids . The presence of the sulfonyl group could increase the polarity and solubility of the compound .科学研究应用

合成和生物活性

对类似化合物的研究集中于合成具有潜在生物活性的衍生物。例如,由于苯并咪唑、哌嗪和磺酰基的存在,咪唑并[1,2-b]哒嗪部分的磺酰胺和酰胺衍生物已被合成并评估了抗菌、抗真菌和抗疟疾活性。这些研究突出了此类分子的多样药理学潜力,其中特定化合物对各种细菌菌株和疟疾寄生虫表现出中等到良好的活性 A. Bhatt, R. Kant, R. Singh, 2016.

抗结核活性

具有苯并恶唑和磺酰胺键的衍生物已被合成并测试了它们的抗结核活性。值得注意的是,某些化合物对结核分枝杆菌表现出显着的活性,其中一些化合物表现出非常好的抗结核特性。这强调了磺酰胺连接的苯并恶唑衍生物在解决结核病方面的治疗潜力 Kalaga Mahalakshmi Naidu 等人,2014.

抗癌和抗抑郁研究

研究扩展到抗癌领域,其中合成的苯并咪唑和哌嗪衍生物对人癌细胞系表现出有希望的抗增殖作用。此类研究有助于持续寻找新型抗癌剂 Y. Al-Soud 等人,2010。此外,与查询分子在结构上相似的化合物已被探索其潜在的抗抑郁作用,突出了这种支架的广泛药理学适用性 Mette G. Hvenegaard 等人,2012.

结构和机理见解

除了生物活性之外,研究还深入到类似化合物的结构表征和机理理解中。例如,对晶体结构和赫希菲尔德表面分析的研究提供了对分子构象和相互作用的见解,这对于新药的合理设计至关重要 K. Kumara 等人,2017.

未来方向

作用机制

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . They can interact with proteins and enzymes, making them an important pharmacophore in drug discovery .

Mode of Action

Benzimidazole derivatives are known to interact with various proteins and enzymes, affecting their function . The specific interactions and resulting changes would depend on the exact target and the biochemical pathway involved.

Biochemical Pathways

Given the wide range of activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

It is known that the insertion of a piperazine unit in similar compounds has led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .

Result of Action

It is known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The specific effects would depend on the exact target and the biochemical pathway involved.

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can affect the activity and stability of similar compounds .

属性

IUPAC Name |

6-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S/c24-18-21-15-6-5-12(11-16(15)27-18)28(25,26)23-9-7-22(8-10-23)17-19-13-3-1-2-4-14(13)20-17/h1-6,11H,7-10H2,(H,19,20)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKLYDYNJCNZGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452468.png)

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2452475.png)

![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452476.png)

![N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2452482.png)